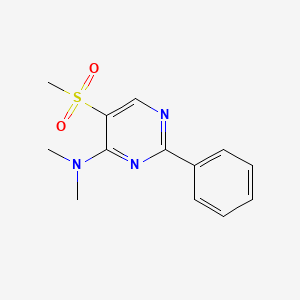

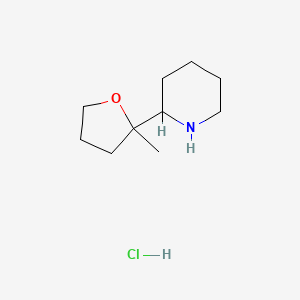

![molecular formula C7H8LiN3O2 B2468231 5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridina-3-carboxilato de litio CAS No. 2287345-78-0](/img/structure/B2468231.png)

5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridina-3-carboxilato de litio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a compound that belongs to the family of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . These compounds are part of a small organic framework that has been identified to provide potent ligands for numerous receptors . They have been regarded as a “privileged motif” for several decades .

Synthesis Analysis

The synthesis of these compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .Molecular Structure Analysis

The molecular structure of these compounds includes elements of the condensed system – 1,2,4-triazole and piperazine . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Mecanismo De Acción

Target of Action

The compound belongs to a class of molecules known as piperazine-fused triazoles , which have been identified as potent ligands for numerous receptors .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the compound’s classification as a piperazine-fused triazole , it is likely that it interacts with multiple biochemical pathways, leading to downstream effects that contribute to its overall action.

Result of Action

Given its classification as a piperazine-fused triazole , it is likely that the compound exerts its effects through interactions with its target receptors, leading to changes in cellular processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is its ease of synthesis, which makes it a readily available compound for research purposes. Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has also been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is its poor solubility in water, which can make it difficult to work with in some experiments.

Direcciones Futuras

There are several future directions for the research of Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate. One of the potential applications of Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has been shown to improve cognitive function and memory in animal models of these diseases, and further research is needed to determine its potential therapeutic benefits in humans. Another potential application of Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is in the treatment of cancer. Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has been shown to induce apoptosis in cancer cells, and further research is needed to determine its potential as an anti-cancer agent. Additionally, the mechanism of action of Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is not fully understood, and further research is needed to elucidate its molecular targets and pathways.

Métodos De Síntesis

The synthesis of Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of lithium hydroxide. The reaction proceeds through a cyclization process that results in the formation of Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate. The synthesis of Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a straightforward process and can be easily scaled up for large-scale production.

Aplicaciones Científicas De Investigación

- Los triazoles fusionados a piperazina, incluido este compuesto, sirven como bloques de construcción valiosos para la química medicinal. Los investigadores han desarrollado enfoques para sintetizar derivados basados en la plataforma [1,2,4]triazolo[4,3-a]pirazina. Estos métodos permiten un acceso rápido y multigramo a los compuestos objetivo utilizando reactivos disponibles comercialmente .

- Las solicitudes de patente destacan el uso de 5,6,7,8-tetrahidro triazolo piridina-3(2H)-onas sustituidas para el tratamiento y la profilaxis de enfermedades, particularmente las condiciones pulmonares inflamatorias . La investigación adicional podría explorar su eficacia en el manejo de trastornos relacionados con los pulmones.

- Cabe destacar que el grupo azido sustituido en orto al pirazol se ha explorado en compuestos relacionados, lo que lleva a la formación de aza-pentalenos .

- Se han sintetizado y caracterizado derivados de urea y tiourea de 3-(trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]pirazina. Estos derivados exhiben actividad antimicrobiana, lo que los convierte en posibles candidatos para el desarrollo de fármacos .

Química Medicinal y Descubrimiento de Fármacos

Enfermedades Pulmonares Inflamatorias

Química Heterocíclica y Mecanismos Bioquímicos

Actividad Antimicrobiana

Propiedades

IUPAC Name |

lithium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYKHGDNVQAYPB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCN2C(=NN=C2C(=O)[O-])C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

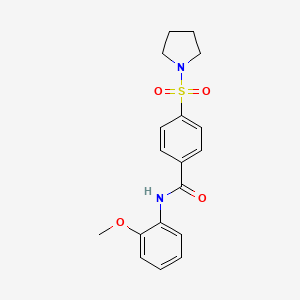

![methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate](/img/structure/B2468148.png)

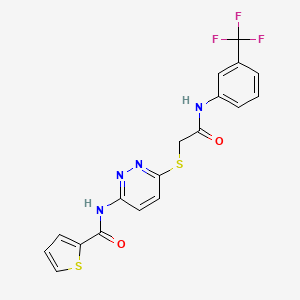

![N,N-diethyl-3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2468153.png)

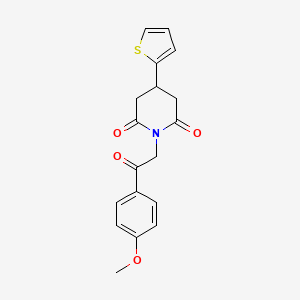

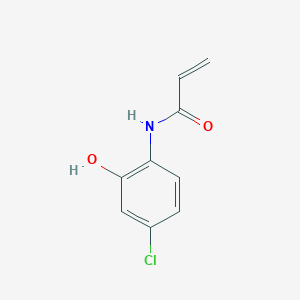

![Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2468157.png)

![Dimethyl tricyclo[8.2.0.04,7]dodeca-5,11-diene-5,11-dicarboxylate](/img/structure/B2468161.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468163.png)

![1-[2-(4-Chlorophenyl)ethyl]-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2468170.png)

![2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2468171.png)